molecular formula C18H23N7O B5528331 1-ethyl-3-isobutyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

1-ethyl-3-isobutyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No. B5528331
M. Wt: 353.4 g/mol
InChI Key: UHTQMSGAMBJEJW-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known as pyrazoles, which are characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions. For example, Zheng et al. (2010) described the synthesis of similar pyrazole derivatives from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, characterized by spectroscopic methods including IR, 1H NMR, HRMS, and X-ray crystal diffraction (Zheng et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For instance, McLaughlin et al. (2016) conducted extensive analytical characterizations including chromatographic, spectroscopic, mass spectrometric platforms, and crystal structure analysis for similar compounds (McLaughlin et al., 2016).

Chemical Reactions and Properties

Pyrazole compounds can undergo various chemical reactions due to their reactive functional groups. Ghozlan et al. (2014) reported the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, demonstrating the versatility of pyrazole derivatives in forming different ring systems (Ghozlan et al., 2014).

Physical Properties Analysis

The physical properties of pyrazole derivatives like solubility, melting point, and crystalline structure are essential for their applications. Viveka et al. (2016) analyzed the physical properties of a pyrazole ester, including its crystalline structure and molecular geometry (Viveka et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the molecular structure of pyrazole derivatives. Naveen et al. (2021) described the synthesis of a novel pyrazole derivative, emphasizing its chemical properties including reactivity and hydrogen bond interactions (Naveen et al., 2021).

properties

IUPAC Name

2-ethyl-5-(2-methylpropyl)-N-[(1-phenyltetrazol-5-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O/c1-4-24-16(11-14(21-24)10-13(2)3)18(26)19-12-17-20-22-23-25(17)15-8-6-5-7-9-15/h5-9,11,13H,4,10,12H2,1-3H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTQMSGAMBJEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CC(C)C)C(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-isobutyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

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